molecular formula C10H8O4S B1217421 1-Naphthol-4-sulfonic acid CAS No. 84-87-7

1-Naphthol-4-sulfonic acid

Cat. No.: B1217421
CAS No.: 84-87-7
M. Wt: 224.23 g/mol
InChI Key: HGWQOFDAUWCQDA-UHFFFAOYSA-N
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Description

1-Naphthol-4-sulfonic acid is an organic compound with the molecular formula C₁₀H₈O₄S. It is a derivative of naphthalene, featuring both a hydroxyl group and a sulfonic acid group. This compound is known for its applications in the synthesis of dyes and pigments, particularly in the production of azo dyes .

Biochemical Analysis

Biochemical Properties

1-Naphthol-4-sulfonic acid plays a crucial role in various biochemical reactions, particularly in the synthesis of azo dyes. It interacts with diazonium salts to form azo compounds, which are important intermediates in dye production. The compound’s hydroxyl group at the 1-position and the sulfonic acid group at the 4-position facilitate these interactions. Additionally, this compound can interact with enzymes such as peroxidases, which catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The hydroxyl group at the 1-position and the sulfonic acid group at the 4-position enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For example, this compound can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing substrate access and reducing enzyme activity. Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments involving this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity. Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. It is important to determine the appropriate dosage range for this compound in animal studies to avoid potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the compound to form reactive intermediates. These intermediates can further participate in conjugation reactions with glutathione or other cellular nucleophiles, leading to the formation of water-soluble metabolites that can be excreted from the cell. The compound’s involvement in these metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s sulfonic acid group facilitates its interaction with anionic transporters, allowing it to be efficiently transported across cell membranes. Additionally, binding proteins can sequester this compound within specific cellular compartments, influencing its localization and accumulation. These transport and distribution mechanisms are critical for the compound’s biological activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications can direct this compound to the nucleus, mitochondria, or other organelles. This subcellular localization is important for the compound’s interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthol-4-sulfonic acid can be synthesized through the sulfonation of 1-naphthol.

Industrial Production Methods: Industrial production of this compound typically involves the continuous or semi-continuous addition of 1-naphthol and sulfuric acid to a reactor containing a nitrosating agent. This method ensures a high yield and efficient production process .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthol-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Naphthol-4-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-naphthol-4-sulfonic acid involves its functional groups:

Comparison with Similar Compounds

  • 1-Naphthol-2-sulfonic acid
  • 2-Naphthol-4-sulfonic acid
  • 4-Hydroxy-1-naphthalenesulfonic acid

Uniqueness: 1-Naphthol-4-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it particularly valuable in the synthesis of specific dyes and pigments .

Properties

IUPAC Name

4-hydroxynaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O4S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6,11H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWQOFDAUWCQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Source PubChem
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Related CAS

37860-62-1 (potassium salt), 6099-57-6 (hydrochloride salt)
Record name 1-Naphthol-4-sulfonic acid
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DSSTOX Substance ID

DTXSID2058910
Record name 1-Naphthalenesulfonic acid, 4-hydroxy-
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Molecular Weight

224.23 g/mol
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CAS No.

84-87-7
Record name 1-Naphthol-4-sulfonic acid
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Record name 1-Naphthol-4-sulfonic acid
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Record name 1-NAPHTHOL-4-SULFONIC ACID
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Record name 1-Naphthalenesulfonic acid, 4-hydroxy-
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Record name 1-Naphthalenesulfonic acid, 4-hydroxy-
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Record name 4-hydroxynaphthalene-1-sulphonic acid
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Record name 4-HYDROXY-1-NAPHTHALENESULFONIC ACID
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Synthesis routes and methods

Procedure details

A solution of 21 parts of the sodium salt of 1,4-diaminobenzene-6-sulphonic acid in 100 parts of water is stirred with a neutral solution of 24.5 parts of (4,6-dichloro-s-triazin-2-yl)-phosphoramide-acid in 200 parts by volume of H2O at 20° to 40° C, whilst constantly neutralising the hydrochloric acid liberated to keep the pH at 6 to 7, until a sample, on diazotisation and coupling with 1-hydroxynaphthalene-4-sulphonic acid, gives a clear, yellowish-tinged red dyeing. After addition of ice, the resulting dyestuff intermediate product is directly diazotised with 7 parts of sodium nitrite and 28 parts of concentrated hydrochloric acid and subsequently combined with a previously prepared solution of 47 parts of the sodium salt of 1-benzoylamino-8-hydroxynaphthalene-3,6-disulphonic acid and 12 parts of sodium carbonate in 200 parts of water, whereupon coupling to give 4-chloro-6-(3'-sulpho-4'-[1"-benzoylamino-2"-hydroxy-3",6"-disulphonaphthyl-7"-azo]-phenylamino)-s-triazine-2-phosphoramide-acid takes place; the latter is salted-out, filtered off, washed and dried in vacuo at 40° to 50° C. The dyestuff readily dissolves in water to give a red colour and gives, by one of the processes described, clear bluish-tinged red dyeings and prints on cellulose materials.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1-Naphthol-4-sulfonic acid acts as a chelating agent, forming stable complexes with various metal ions. This interaction primarily involves the hydroxyl and sulfonic acid groups, which act as electron donors to the metal center. [, , , , ]. The stability of these complexes varies depending on the metal ion and solution conditions [].

A: The formation of metal complexes with this compound often leads to distinct spectral changes, enabling their use in analytical techniques like spectrophotometry for metal detection and quantification. [, , , , , , , , , ]. These complexes can also exhibit altered solubility, enabling preconcentration and separation of metals from complex matrices. [, , , , , , ].

ANone: The molecular formula of this compound is C10H8O4S, and its molecular weight is 224.22 g/mol.

A: UV-visible spectroscopy is commonly used to characterize this compound and its metal complexes. The absorption spectra often show characteristic peaks corresponding to specific electronic transitions within the molecule. Researchers have employed second-derivative spectrophotometry for enhanced sensitivity in detecting these complexes [, ]. Additionally, infrared spectroscopy has been utilized to analyze the reduction products of monoazo dyes derived from this compound [].

A: this compound has demonstrated compatibility with various materials used in analytical chemistry. This includes silica gel for solid-phase extraction [, ], microcrystalline naphthalene for solid-liquid extraction [, , , , ], and benzophenone as a solid support for preconcentration [, ]. It's also used in conjunction with tetradecyldimethylbenzylammonium chloride (TDBA) to form ion pairs for improved extraction efficiency [, , , , , , , , ].

ANone: While specific stability data for this compound under various conditions is limited in the provided abstracts, its use in diverse analytical methods suggests reasonable stability across a range of pH values and temperatures.

A: While not a primary focus of the provided research, one study highlighted the use of this compound as a redox catalyst in the desulfurization of coal gas [].

A: Yes, the electronic spectra of substituted 2-(phenylazo)-1-naphthol-4-sulfonic acid derivatives have been studied using SCF-CI-MO calculations to understand the impact of substituents on absorption properties and tautomerism [].

A: Introducing electron-donating or electron-withdrawing substituents on the phenyl ring of 2-(phenylazo)-1-naphthol-4-sulfonic acid derivatives influences their electronic spectra. Electron-donating groups generally lead to bathochromic shifts (red-shifts), while electron-withdrawing groups cause hypsochromic shifts (blue-shifts) in the absorption bands []. These shifts are attributed to changes in electron density and the relative stability of azo and hydrazone tautomers.

ANone: The provided research primarily focuses on analytical and chemical properties. Information regarding SHE (Safety, Health, and Environment) regulations and compliance requires consultation with relevant safety data sheets and regulatory guidelines.

ANone: The provided research primarily focuses on the analytical applications of this compound, particularly in metal determination. Therefore, information regarding pharmacological aspects like PK/PD, efficacy, resistance, toxicity, drug delivery, biomarkers, and related topics is outside the scope of this Q&A.

ANone: Several analytical techniques are used in conjunction with this compound, including:

  • Spectrophotometry: This method utilizes the characteristic absorbance of metal-1-Naphthol-4-sulfonic acid complexes to quantify metal concentrations [, , , , , , , , , , ].
  • Atomic Absorption Spectrometry (AAS): This technique, often combined with preconcentration methods utilizing this compound, provides sensitive and selective detection of metal ions in various matrices [, , ].
  • High-Performance Liquid Chromatography (HPLC): When coupled with UV detection, HPLC allows for the separation and quantification of this compound complexes [].
  • Thin-Layer Chromatography (TLC): TLC has been used to analyze the reduction products of monoazo dyes derived from this compound [].

ANone: The provided research focuses on analytical applications, offering limited information on the environmental impact and degradation pathways of this compound. Further research is needed to assess its environmental fate and potential risks.

A: Researchers typically validate analytical methods involving this compound by assessing parameters such as linearity, sensitivity, detection limit, precision (repeatability and reproducibility), accuracy (recovery studies), and selectivity (interference studies) [, , , , ].

ANone: While the provided research doesn't explicitly detail quality control and assurance measures, researchers typically follow established laboratory practices and guidelines for reagent handling, storage, and analytical procedures to ensure the reliability and reproducibility of their results.

A: Yes, other chelating agents like ammonium 1, 4-naphthoquinone-2-sulfonate [], 1-phenyl-3-methyl-4-benzoylpyrazol-5-one (PMBP) [], 8-hydroxyquinoline (HQ) [], and ammonium pyrrolidinedithiocarbamate (APDC) [] are sometimes used in similar applications, particularly in metal ion preconcentration and extraction. The choice of the most appropriate chelating agent depends on factors such as the target metal ion, sample matrix, and analytical technique.

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